molecular formula C9H6F3NO2 B1295873 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione CAS No. 399-06-4

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione

Cat. No.: B1295873
CAS No.: 399-06-4
M. Wt: 217.14 g/mol
InChI Key: VVFWWIMDNOGGLM-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione is an organic compound with the molecular formula C9H6F3NO2. It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione typically involves the reaction of pyridine-4-carboxaldehyde with trifluoroacetylacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceutical Intermediates

One of the prominent applications of 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been identified as a key intermediate in the synthesis of celecoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief and anti-inflammatory effects. The compound facilitates efficient synthetic pathways that lead to the production of celecoxib with high yields and purity .

1.2 Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. Studies have shown that these derivatives can selectively inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compounds, making them suitable candidates for further development in cancer therapeutics.

Materials Science

2.1 Development of Functional Materials

The compound is also utilized in the development of functional materials due to its unique electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that polymers infused with this compound exhibit improved performance in applications such as coatings and adhesives .

2.2 Pigment Production

In materials science, derivatives of this compound have been explored for their potential use as pigments. The distinct colorimetric properties of fluorinated compounds allow for the creation of vibrant pigments suitable for various applications in the paint and coatings industry .

Synthetic Methodologies

3.1 Novel Synthetic Routes

The synthesis of this compound itself is a subject of interest due to its complex structure. Various synthetic methods have been developed that utilize different reagents and conditions to achieve high yields. For instance, one efficient method involves the reaction of ethyl trifluoroacetate with 4-acetylpyridine under basic conditions .

3.2 Catalytic Applications

This compound has also been investigated for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a potential candidate for use in catalysis within organic synthesis .

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione include:

    4,4,4-Trifluoro-1-(pyridin-3-yl)butane-1,3-dione: Differing only in the position of the pyridine ring, this compound exhibits similar chemical properties but may have distinct biological activities.

    4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: This compound contains a naphthyl group instead of a pyridine ring, leading to different reactivity and applications.

    4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione:

The uniqueness of this compound lies in its combination of trifluoromethyl and pyridine functionalities, which confer distinctive chemical and biological properties.

Biological Activity

4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione (CAS Number: 399-06-4) is a fluorinated diketone compound with a pyridine moiety. Its unique structure imparts significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, toxicity profiles, and potential therapeutic applications.

  • Molecular Formula : C9H6F3NO2
  • Molecular Weight : 217.14 g/mol
  • Synthesis : The compound can be synthesized through the reaction of ethyl trifluoroacetate and 4-acetylpyridine under basic conditions in tert-butyl methyl ether .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on enzymes associated with cancer cell proliferation.
  • Antioxidant Activity : Studies indicate that this compound possesses antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxicity : Research has demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. This activity is linked to its ability to disrupt cellular processes and promote apoptosis .

Toxicity Profile

The toxicity of this compound has been evaluated in several studies:

Case Study 1: Anticancer Activity

A study published in Bioorganic and Medicinal Chemistry investigated the anticancer properties of this compound against non-small cell lung cancer (NSCLC) cells. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that this compound effectively inhibited the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. This inhibition was associated with a decrease in cellular proliferation rates in vitro .

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in NSCLC cells; IC50 = 15 µMBioorganic and Medicinal Chemistry
Enzyme InhibitionInhibited DHFR activity; reduced proliferation ratesMDPI Journal
Toxicity ProfileHarmful if swallowed; causes skin irritationPubChem

Properties

IUPAC Name

4,4,4-trifluoro-1-pyridin-4-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVFWWIMDNOGGLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285677
Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40285677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-06-4
Record name 399-06-4
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Record name 4,4,4-Trifluoro-1-(pyridin-4-yl)butane-1,3-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione
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Synthesis routes and methods

Procedure details

Ethyl trifluoroacetate (6.32 g) was dissolved in tert-butyl methyl ether (10 mL) and a 28% sodium methoxide-methanol solution (9.40 g) and a solution of 4-acetylpyridine (4.90 g) in tert-butyl methyl ether (20 mL) were added successively at room temperature. The mixture was stirred for 22 hr. A 10% a aqueous citric acid solution was added until the reaction solution became about pH 4, and the precipitate was collected by filtration, washed with water and dried to give 4-trifluoroacetoacetylpyridine (5.46 g) as a yellow solid.
Quantity
6.32 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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